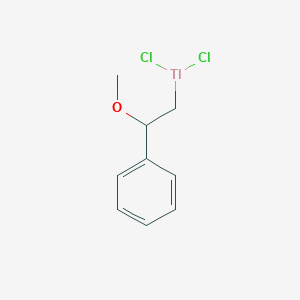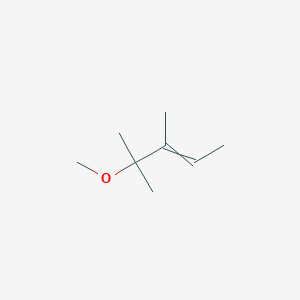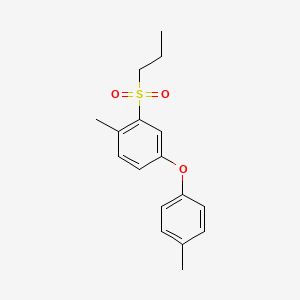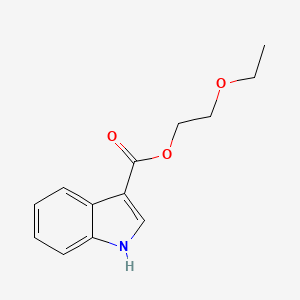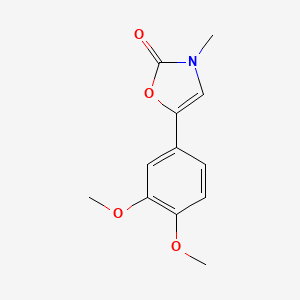![molecular formula C32H35ClN6 B14576608 [8-(Diethylamino)-3,7-dimethyl-10-phenylphenazin-2-ylidene]-[4-(dimethylamino)phenyl]iminoazanium;chloride CAS No. 61489-38-1](/img/structure/B14576608.png)
[8-(Diethylamino)-3,7-dimethyl-10-phenylphenazin-2-ylidene]-[4-(dimethylamino)phenyl]iminoazanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[8-(Diethylamino)-3,7-dimethyl-10-phenylphenazin-2-ylidene]-[4-(dimethylamino)phenyl]iminoazanium;chloride is a complex organic compound with a unique structure. This compound is known for its vibrant color and is often used in various scientific and industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [8-(Diethylamino)-3,7-dimethyl-10-phenylphenazin-2-ylidene]-[4-(dimethylamino)phenyl]iminoazanium;chloride typically involves multiple steps, including the formation of the phenazinylidene core and subsequent functionalization with diethylamino and dimethylamino groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. This often involves the use of large-scale reactors and continuous flow processes to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
[8-(Diethylamino)-3,7-dimethyl-10-phenylphenazin-2-ylidene]-[4-(dimethylamino)phenyl]iminoazanium;chloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenazinyl oxides, while reduction may produce amine derivatives.
Scientific Research Applications
[8-(Diethylamino)-3,7-dimethyl-10-phenylphenazin-2-ylidene]-[4-(dimethylamino)phenyl]iminoazanium;chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a dye and indicator in various chemical reactions and processes.
Biology: Employed in staining techniques for microscopy and other biological assays.
Medicine: Investigated for its potential therapeutic properties and use in drug delivery systems.
Industry: Utilized in the production of pigments, inks, and other colorants.
Mechanism of Action
The mechanism of action of [8-(Diethylamino)-3,7-dimethyl-10-phenylphenazin-2-ylidene]-[4-(dimethylamino)phenyl]iminoazanium;chloride involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins and enzymes, affecting their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Phenazine derivatives: Compounds with similar core structures but different functional groups.
Amino-substituted phenazines: Compounds with amino groups attached to the phenazine core.
Uniqueness
What sets [8-(Diethylamino)-3,7-dimethyl-10-phenylphenazin-2-ylidene]-[4-(dimethylamino)phenyl]iminoazanium;chloride apart is its specific combination of functional groups, which confer unique chemical and physical properties. This makes it particularly useful in applications where other phenazine derivatives may not be as effective.
Properties
CAS No. |
61489-38-1 |
|---|---|
Molecular Formula |
C32H35ClN6 |
Molecular Weight |
539.1 g/mol |
IUPAC Name |
[8-(diethylamino)-3,7-dimethyl-10-phenylphenazin-2-ylidene]-[4-(dimethylamino)phenyl]iminoazanium;chloride |
InChI |
InChI=1S/C32H35N6.ClH/c1-7-37(8-2)30-21-32-29(19-23(30)4)33-28-18-22(3)27(20-31(28)38(32)26-12-10-9-11-13-26)35-34-24-14-16-25(17-15-24)36(5)6;/h9-21H,7-8H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
OSSXMZNAUMFJPY-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1C)N=C3C=C(C(=[N+]=NC4=CC=C(C=C4)N(C)C)C=C3N2C5=CC=CC=C5)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



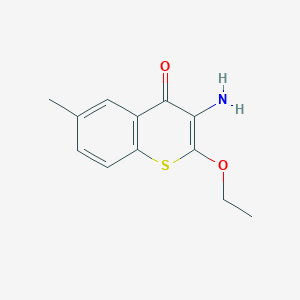
![2-Formylnaphtho[1,2-D][1,3]oxazole-5-carbonitrile](/img/structure/B14576535.png)


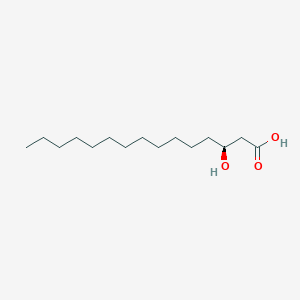
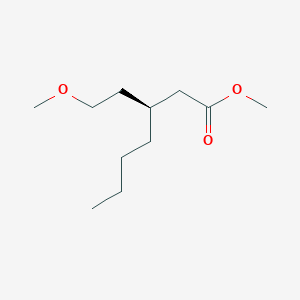
![2-Methyl-N-[2-(pyridin-4-yl)pyrimidin-4-yl]propanamide](/img/structure/B14576561.png)
![1-Ethoxy-3,9-dimethyl-2,10-dioxa-6-aza-1-silabicyclo[4.4.3]tridecane](/img/structure/B14576562.png)
